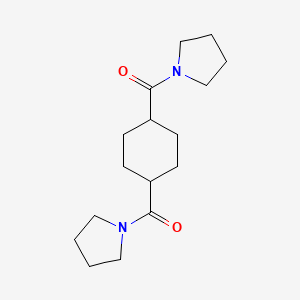
3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione is a complex organic compound with a unique structure that includes multiple purine rings and sulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine rings, followed by the introduction of the sulfanyl groups. Common reagents used in these reactions include various alkyl halides, thiols, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2,6-dioxo-7-pentylpurine: Shares the purine core but lacks the sulfanyl groups.
8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione: Similar structure but with different substituents.
Uniqueness
The uniqueness of 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione lies in its dual purine rings and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
IUPAC Name |
3-methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O4S/c1-5-7-9-11-29-13-15(27(3)19(33)25-17(13)31)23-21(29)35-22-24-16-14(30(22)12-10-8-6-2)18(32)26-20(34)28(16)4/h5-12H2,1-4H3,(H,25,31,33)(H,26,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZJTQBWHDYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC3=NC4=C(N3CCCCC)C(=O)NC(=O)N4C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methylpyridin-2-yl)benzamide](/img/structure/B5226518.png)
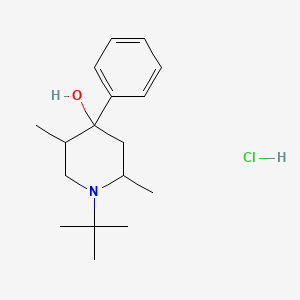
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
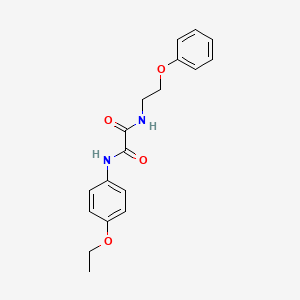
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B5226549.png)
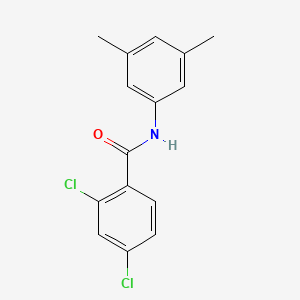
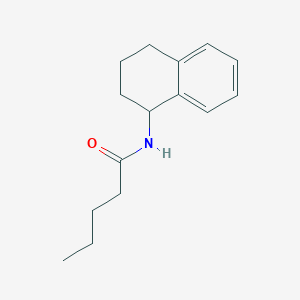
![N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine](/img/structure/B5226566.png)
